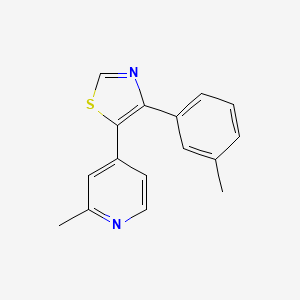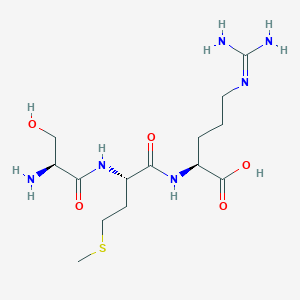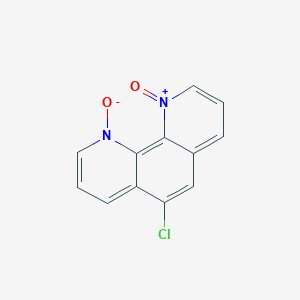
6-Chloro-1-oxo-1,10-phenanthrolin-1-ium-10(1H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,10-phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,10-phenanthroline 1,10-dioxide typically involves the oxidation of 5-Chloro-1,10-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-1,10-phenanthroline 1,10-dioxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,10-phenanthroline 1,10-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to further oxidized derivatives, while substitution reactions can yield a variety of functionalized phenanthroline compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,10-phenanthroline 1,10-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: Studied for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials, such as ionic liquid crystals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, although it has a lower affinity for calcium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1,10-phenanthroline
- 5-Amino-1,10-phenanthroline
- 5-Nitro-1,10-phenanthroline
- 4,7-Dichloro-1,10-phenanthroline
Uniqueness
5-Chloro-1,10-phenanthroline 1,10-dioxide is unique due to the presence of both a chlorine atom and two oxygen atoms in its structure. This combination enhances its reactivity and makes it a versatile compound for various applications. Its ability to chelate metal ions and inhibit metallopeptidases sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
188754-59-8 |
|---|---|
Molekularformel |
C12H7ClN2O2 |
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
6-chloro-10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-7-8-3-1-5-14(16)11(8)12-9(10)4-2-6-15(12)17/h1-7H |
InChI-Schlüssel |
KWRLXPVDOPQACJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=C(C2=C1)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


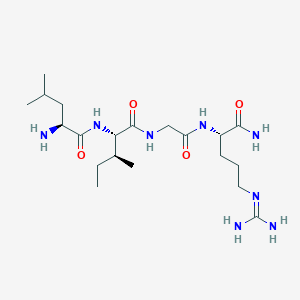

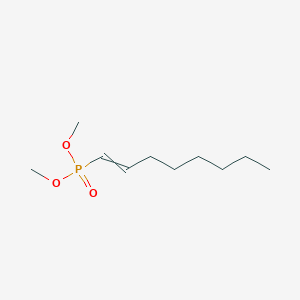
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
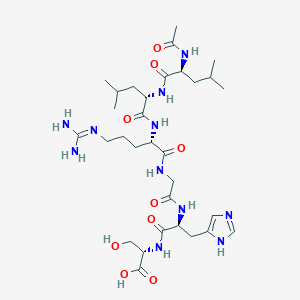
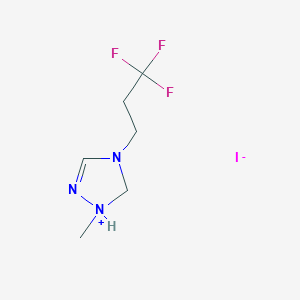
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)

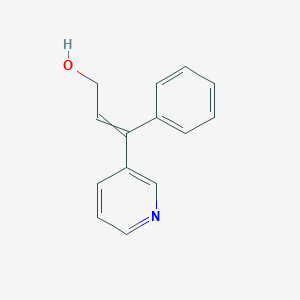
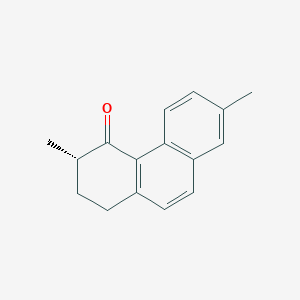
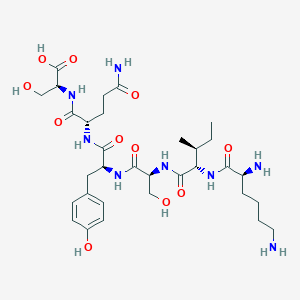
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
